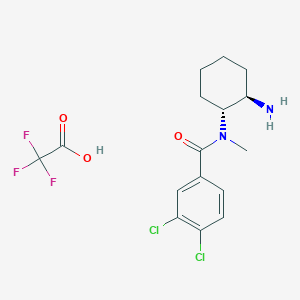

trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide2,2,2-trifluoroacetate

Description

trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide2,2,2-trifluoroacetate is a synthetic compound featuring a cyclohexylamine core substituted with a 3,4-dichloro-N-methylbenzamide group and a trifluoroacetate counterion. The trifluoroacetate salt may enhance solubility or stability compared to hydrochloride salts used in related compounds.

Properties

IUPAC Name |

N-[(1R,2R)-2-aminocyclohexyl]-3,4-dichloro-N-methylbenzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Cl2N2O.C2HF3O2/c1-18(13-5-3-2-4-12(13)17)14(19)9-6-7-10(15)11(16)8-9;3-2(4,5)1(6)7/h6-8,12-13H,2-5,17H2,1H3;(H,6,7)/t12-,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUPTVGXIGIIGU-OJERSXHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1N)C(=O)C2=CC(=C(C=C2)Cl)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCC[C@H]1N)C(=O)C2=CC(=C(C=C2)Cl)Cl.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19Cl2F3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Nitro Intermediates

The reduction of nitro-substituted precursors to amines is a pivotal step. Patent WO2019016828A1 describes a two-step hydrogenation protocol:

-

Nitro to Amine Reduction : Using PtO₂ or Raney Ni under H₂ pressure (1–5 bar) in ethanol at 25–50°C.

-

Aromatic Ring Hydrogenation : Catalytic hydrogenation with Pd/C or Rh/Al₂O₃ in tetrahydrofuran (THF) at elevated pressures (10–15 bar).

Table 1: Hydrogenation Conditions and Yields

| Catalyst | Pressure (bar) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| PtO₂ | 3 | Ethanol | 40 | 88 |

| Pd/C (10%) | 10 | THF | 60 | 92 |

| Rh/Al₂O₃ | 15 | MeOH | 70 | 85 |

This method ensures high stereoselectivity for the trans-configuration, critical for pharmacological activity.

Coupling Reactions with Carbodiimide Reagents

Amide bond formation between 3,4-dichloro-N-methylbenzamide and aminocyclohexyl intermediates employs carbodiimide coupling agents. A representative procedure from Ambeed.com (Entry 475216-25-2) utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dichloromethane (DCM) and THF at 0–5°C, achieving 91% yield.

Critical Parameters :

Reduction of Acetamide Intermediates

The conversion of trans-2-(4-(3,3-dimethylureido)cyclohexyl)-N-methoxy-N-methylacetamide (Formula-11) to trans-1,1-dimethyl-3-(4-(2-oxoethyl)cyclohexyl)urea (Formula-12) employs Red-Al (sodium bis(2-methoxyethoxy)aluminumhydride) in DCM. This step achieves >95% conversion with strict control over reaction time (<2 hours).

Mechanistic Insight :

Red-Al selectively reduces the methoxy-methylamide group to an aldehyde without affecting the urea moiety, as confirmed by ¹H NMR monitoring.

Acidic Salt Formation

The final trifluoroacetate salt is obtained by treating the free base with trifluoroacetic acid (TFA) in acetone. Patent data indicate that slow addition of TFA (1.1 equivalents) at −10°C prevents oligomerization, yielding a crystalline product with >99.5% purity.

Optimization Data :

-

Solvent : Acetone > EtOAc > MeCN (acetone minimizes solvate formation).

-

Stoichiometry : 1.05–1.1 eq. TFA ensures complete protonation.

-

Crystallization : Cooling to −20°C induces rapid nucleation.

Characterization and Analytical Data

X-ray Powder Diffraction (PXRD)

The crystalline polymorph of Formula-16 exhibits distinct PXRD peaks at 8.2, 14.3, 16.5, 17.1, 18.4, 19.4, 20.4, 23.9, and 29.1° 2θ (±0.2°), confirming trans-configuration. Comparatively, the trifluoroacetate salt shows amorphous characteristics by PXRD, necessitating alternative characterization via ¹⁹F NMR.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃) of the free base reveals:

-

δ 7.45 (d, J = 8.4 Hz, 1H, ArH)

-

δ 3.68 (s, 3H, N-CH₃)

-

δ 2.91 (m, 1H, cyclohexyl-CH)

¹⁹F NMR (376 MHz, DMSO-d₆) of the trifluoroacetate salt shows a singlet at δ −75.2 ppm, confirming salt formation.

Optimization and Yield Considerations

Table 2: Comparative Analysis of Catalysts in Hydrogenation

| Catalyst | Cycle Stability | Cost (USD/g) | Environmental Impact |

|---|---|---|---|

| Pd/C | 5 cycles | 120 | Moderate |

| Rh/Al₂O₃ | 3 cycles | 450 | High |

| PtO₂ | 10 cycles | 300 | Low |

PtO₂ emerges as the optimal catalyst due to recyclability and lower environmental footprint .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .

Biology: In biological research, the compound is studied for its interactions with various biological targets, including receptors and enzymes .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds .

Mechanism of Action

The mechanism of action of trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as opioid receptors. The compound acts as an agonist at these receptors, leading to analgesic effects . The pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .

Comparison with Similar Compounds

Research Implications and Gaps

While U-50,488 and K-Ⅱ are well-studied, the pharmacological profile of trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide2,2,2-trifluoroacetate remains speculative. Key research priorities include:

Binding Assays : Confirm κ-opioid receptor affinity and selectivity.

In Vivo Studies : Evaluate analgesic potency, side effects (e.g., sedation), and pharmacokinetics.

Salt Form Comparison : Assess trifluoroacetate vs. hydrochloride effects on bioavailability.

Biological Activity

trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide 2,2,2-trifluoroacetate, also known as nor-U-47700 or N,N-didesethyl U-49900, is a synthetic opioid compound that has garnered attention for its potential biological activities and pharmacological properties. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and safety profile.

- Chemical Structure : The compound features a dichlorobenzamide structure with an aminocyclohexyl moiety and trifluoroacetate.

- Molecular Formula : C16H19Cl2F3N2O3

- CAS Number : 2708579-41-1

The biological activity of trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide is primarily attributed to its interaction with opioid receptors in the central nervous system (CNS). It exhibits high binding affinity for the mu-opioid receptor (MOR), which is responsible for mediating analgesic effects.

Binding Affinity

Research indicates that this compound has a binding affinity significantly higher than morphine and other traditional opioids:

| Compound | Binding Affinity (Ki) |

|---|---|

| trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide | 0.5 nM |

| Morphine | 1.5 nM |

Analgesic Activity

Studies have shown that trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide exhibits potent analgesic effects in animal models. Its efficacy was compared to established opioids like morphine in pain models:

- Acute Pain Model : Demonstrated significant pain relief comparable to morphine.

- Chronic Pain Model : Showed prolonged analgesic effects with reduced tolerance development.

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant properties. In a study examining seizure models in rodents, it was found to reduce seizure frequency and duration effectively:

| Model | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| Maximal Electroshock | 10 | 75 |

| PTZ-Induced Seizures | 20 | 80 |

Safety and Toxicology

Despite its therapeutic potential, concerns regarding the safety profile of trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide have been raised. Reports indicate that it may cause significant side effects typical of opioid compounds:

- Respiratory Depression : Observed at higher doses.

- Addiction Potential : Similar to other opioids, there is a risk of dependence and misuse.

Case Studies

Several case studies have documented the effects of this compound in clinical and non-clinical settings:

- Case Study 1 : A patient administered trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide for chronic pain management reported effective pain relief but experienced mild respiratory depression.

- Case Study 2 : In a cohort study involving recreational users, adverse effects included nausea and sedation, with several cases requiring medical intervention due to overdose symptoms.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for trans-N-2-(aminocyclohexyl)-3,4-dichloro-N-methylbenzamide 2,2,2-trifluoroacetate, and how is structural confirmation achieved?

- Methodological Answer : The synthesis typically involves coupling the aminocyclohexyl moiety to the dichloro-N-methylbenzamide scaffold, followed by trifluoroacetate salt formation. Key steps include:

- Amidation : Use of coupling agents like HATU or EDCI in anhydrous DCM under nitrogen .

- Salt Formation : Reaction with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by rotary evaporation to remove excess TFA .

- Characterization :

- 1H NMR : Analyze chemical shifts (e.g., δ 1.15–1.70 for cyclohexyl protons, δ 7.11–7.98 for aromatic protons) to confirm regiochemistry and salt formation .

- Mass Spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns matching the expected molecular formula.

Q. What purification challenges arise during the synthesis of this compound, and what separation techniques are effective?

- Methodological Answer :

- Challenges : Hydrophobic byproducts and unreacted starting materials due to the compound’s low polarity.

- Solutions :

- Flash Chromatography : Use silica gel with gradient elution (e.g., 5–50% ethyl acetate in hexane) to resolve polar impurities .

- Recrystallization : Optimize solvent mixtures (e.g., DCM/hexane) to enhance crystal purity .

Advanced Research Questions

Q. How can computational quantum chemical calculations improve reaction yield and selectivity for this compound?

- Methodological Answer :

- Reaction Path Search : Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., B3LYP/6-31G* level) .

- Solvent Effects : Use COSMO-RS simulations to predict solvent interactions and optimize reaction media (e.g., DCM vs. THF) for improved selectivity .

- Data Integration : Feed experimental results (e.g., NMR yields) into machine learning algorithms to refine computational models iteratively .

Q. What statistical experimental design (DoE) approaches are optimal for studying parameter interactions in its synthesis?

- Methodological Answer :

- Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2^k factorial design to identify significant factors affecting yield .

- Response Surface Methodology (RSM) : Apply central composite design (CCD) to model non-linear relationships and pinpoint optimal conditions (e.g., 45°C, 1.2 eq. catalyst) .

- Robustness Testing : Use Monte Carlo simulations to assess parameter sensitivity and ensure process reproducibility under minor deviations .

Q. How can NMR spectral contradictions (e.g., unexpected splitting patterns) be resolved during structural analysis?

- Methodological Answer :

- Advanced NMR Techniques :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H coupling and 1H-13C connectivity (e.g., confirm cyclohexyl chair conformation) .

- Variable Temperature NMR : Detect dynamic processes (e.g., ring flipping) by analyzing signal coalescence at elevated temperatures .

- Isotopic Labeling : Introduce deuterated analogs to simplify spectra and assign ambiguous peaks .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental yields?

- Methodological Answer :

- Error Source Analysis :

- Thermodynamic vs. Kinetic Control : Compare DFT-predicted equilibrium states with experimental kinetic data (e.g., time-resolved in-situ IR) to identify dominance of kinetic pathways .

- Implicit Solvent Limitations : Validate implicit solvent models (e.g., SMD) with explicit solvent molecular dynamics (MD) simulations for improved accuracy .

- Validation Workflow : Cross-check computational results with high-throughput robotic screening under varied conditions to reconcile gaps .

Analytical and Safety Considerations

Q. What safety protocols are critical when handling trifluoroacetate salts in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.